molecular formula C20H16F3N3O3S B2552602 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide CAS No. 958709-14-3

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2552602
CAS No.: 958709-14-3
M. Wt: 435.42
InChI Key: FTRLLVOHSUVJGG-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a para-methoxyphenyl group at position 2 and a 3-(trifluoromethyl)benzamide moiety at position 2. This compound belongs to a class of molecules often investigated for pharmaceutical applications due to their modular structure, which allows tuning of electronic and steric properties .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c1-29-15-7-5-14(6-8-15)26-18(16-10-30(28)11-17(16)25-26)24-19(27)12-3-2-4-13(9-12)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRLLVOHSUVJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C19H23N3O3SC_{19}H_{23}N_{3}O_{3}S, with a molar mass of 373.47 g/mol. It features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of functional groups such as methoxy and trifluoromethyl enhances its pharmacological potential.

Pharmacological Activities

Research indicates that compounds structurally related to thieno[3,4-c]pyrazoles exhibit a broad spectrum of biological activities:

  • Anti-inflammatory Effects : Similar compounds have demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. This dual action is beneficial for treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit specific cancer cell lines, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
  • Analgesic Activity : Compounds within this class have shown promising analgesic effects, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), but with reduced side effects .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate pain and inflammation.
  • Cell Cycle Arrest : Some studies indicate that similar thieno[3,4-c]pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies

  • Anti-inflammatory Activity : A study examining the effects of thieno[3,4-c]pyrazole derivatives found that they significantly reduced inflammation in animal models by inhibiting COX and LOX pathways. The results suggested a potential application in treating chronic inflammatory diseases .
  • Anticancer Studies : Research on structural analogs indicated that certain modifications to the thieno[3,4-c]pyrazole framework enhanced anticancer activity against breast and lung cancer cell lines. These studies highlighted the importance of substituents like trifluoromethyl groups in increasing potency .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeMechanismReference
Anti-inflammatoryCOX/LOX inhibition
AnticancerCell cycle arrest
AnalgesicModulation of pain pathways

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs identified in the provided evidence:

Compound Name Position 2 Substituent Position 3 Substituent Thieno-pyrazole Oxidation State Molecular Weight (g/mol)* LogP (Calculated)*
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide 4-Methoxyphenyl 3-(Trifluoromethyl)benzamide 5-Oxido (sulfoxide) ~453.4 ~3.5
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-Methylphenyl 4-Bromobenzamide 5-Oxo (keto) ~454.3 ~3.8
N-[2-(2-Methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide 2-Methylphenyl 3-(Trifluoromethyl)benzamide None (non-oxidized) ~419.4 ~4.2

*Molecular weights and LogP values are estimated based on structural analysis.

Key Observations:

However, the trifluoromethyl group counteracts this by increasing lipophilicity. The 5-oxido group in the target compound increases polarity relative to the 5-oxo (keto) and non-oxidized analogs, which may improve aqueous solubility but reduce membrane permeability .

Replacing trifluoromethyl (target) with bromo () alters electronic properties; bromo’s electron-withdrawing nature may affect binding interactions in electrophilic regions of biological targets .

Synthetic Considerations: The sulfoxide (5-oxido) group in the target compound may require oxidation steps during synthesis, adding complexity compared to non-oxidized analogs. The trifluoromethyl group is typically introduced via cross-coupling reactions, whereas bromo substituents () are often incorporated via electrophilic aromatic substitution .

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